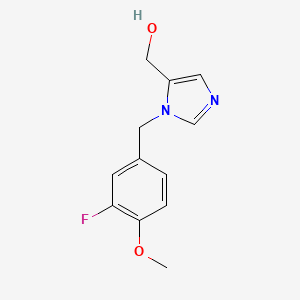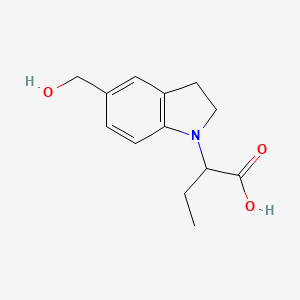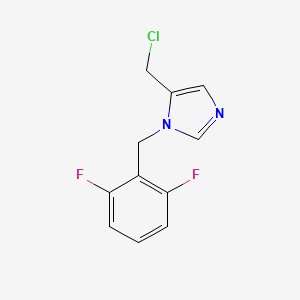
5-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-imidazole
説明
5-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-imidazole, also known as CMDFI, is a synthetic molecule that has recently gained attention in the scientific research community due to its unique properties. CMDFI is an imidazole-based compound that is composed of a five-membered ring containing two nitrogen atoms and a chlorine atom, as well as a two-carbon side chain with two fluorine atoms. CMDFI has been studied for its potential applications in a variety of areas, including drug design, organic synthesis, and biochemistry.
科学的研究の応用
Multidentate N-heterocyclic Biscarbene and Its Silver(I) Complex Derivative
The synthesis of multidentate N-heterocyclic biscarbene derivatives demonstrates their potential in the creation of complex metal compounds. These compounds have applications in catalysis and materials science due to their stability and reactivity with metals like silver(I), leading to novel complex derivatives with potential applications in organometallic chemistry and catalysis (Caballero et al., 2001).
Excited-State Proton Transfer
Research into compounds possessing a seven-membered-ring intramolecular hydrogen bond, such as those related to imidazoles, underscores their significance in understanding excited-state intramolecular proton transfer (ESIPT). This phenomenon has implications for the development of photonic devices and sensors, providing insights into the manipulation of proton acidity and hydrogen-bonding strength for technological applications (Chen et al., 2016).
Non-linear Optical (NLO) Materials
The study of benzimidazole derivatives highlights their potential as non-linear optical (NLO) materials due to significant hyperpolarizabilities and microscopic NLO behavior. This research points to applications in the development of NLO devices, emphasizing the importance of molecular structure on electronic properties and NLO responses (Manikandan et al., 2019).
Ferroelectricity and Antiferroelectricity
Imidazole-based molecules, including benzimidazoles, exhibit ferroelectric and antiferroelectric properties, making them candidates for lead- and rare-metal-free ferroelectric devices. Their ability to switch electric polarity through proton tautomerization at room temperature and above suggests applications in memory devices, sensors, and actuators (Horiuchi et al., 2012).
Fluorogenic Molecules for Imaging
Derivatives of DFHBI, such as those related to imidazoles, serve as fluorogenic molecules for binding to RNA aptamers like Spinach for imaging purposes. Their photophysical behavior under different conditions reveals applications in biological imaging and molecular diagnostics, providing tools for real-time observation of cellular processes (Santra et al., 2019).
Synthesis and Chemical Reactions
Research on imidazole derivatives also encompasses their synthesis and reactions, providing foundational knowledge for the development of new chemical entities. Studies detailing the synthesis, characterization, and reaction mechanisms of these compounds support their diverse applications in pharmaceuticals, agrochemicals, and material science (Ming-hui, 2014).
特性
IUPAC Name |
5-(chloromethyl)-1-[(2,6-difluorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2/c12-4-8-5-15-7-16(8)6-9-10(13)2-1-3-11(9)14/h1-3,5,7H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRPWVBYEWBMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=NC=C2CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



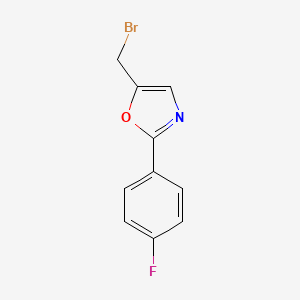
![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)
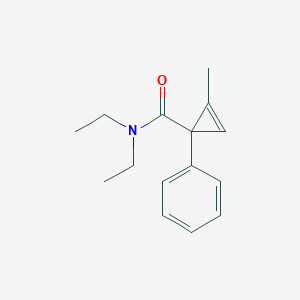
![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)
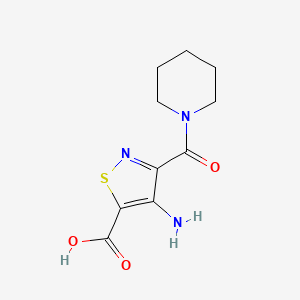



![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)
